molecular formula C16H14O4 B12770396 1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- CAS No. 86616-93-5

1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)-

Katalognummer: B12770396
CAS-Nummer: 86616-93-5
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: JWKJDAVEKUGNOJ-HOTGVXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- is an organic compound with a complex structure that includes a benzodioxane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- typically involves the formation of the benzodioxane ring followed by the introduction of the carboxylic acid group and the specific substituents. One common method involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, (E)-
  • 1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-(diethylamino)ethoxy)ethyl ester, citrate, (E)-

Uniqueness

1,3-Benzodioxan-2-carboxylic acid, 4-methyl-4-phenyl-, (E)- is unique due to its specific substituents and the configuration of the benzodioxane ring.

Eigenschaften

CAS-Nummer

86616-93-5

Molekularformel

C16H14O4

Molekulargewicht

270.28 g/mol

IUPAC-Name

(2S,4S)-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylic acid

InChI

InChI=1S/C16H14O4/c1-16(11-7-3-2-4-8-11)12-9-5-6-10-13(12)19-15(20-16)14(17)18/h2-10,15H,1H3,(H,17,18)/t15-,16-/m0/s1

InChI-Schlüssel

JWKJDAVEKUGNOJ-HOTGVXAUSA-N

Isomerische SMILES

C[C@@]1(C2=CC=CC=C2O[C@@H](O1)C(=O)O)C3=CC=CC=C3

Kanonische SMILES

CC1(C2=CC=CC=C2OC(O1)C(=O)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.